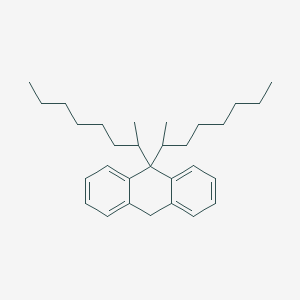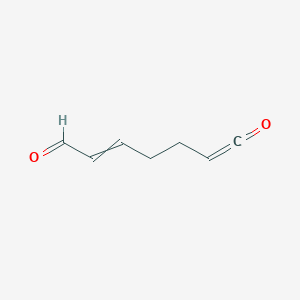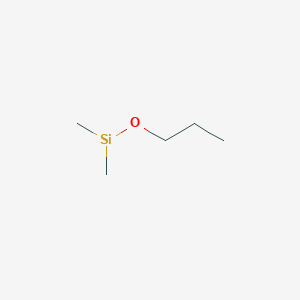![molecular formula C30H44F6N4O7 B14483958 1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) CAS No. 65114-61-6](/img/structure/B14483958.png)
1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) is a complex organic compound characterized by its unique structure, which includes diazonium and trifluoropropenyl groups
Métodos De Preparación
The synthesis of 1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) typically involves multiple steps:
Formation of the dodecane backbone: This step involves the reaction of dodecane with appropriate reagents to introduce the oxy and oxododecane groups.
Introduction of diazonium groups: The diazonium groups are introduced through diazotization reactions, which typically involve the reaction of an amine with nitrous acid.
Addition of trifluoropropenyl groups: The trifluoropropenyl groups are added through a series of substitution reactions, often involving the use of trifluoropropyl halides under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxides and other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diazonium groups to amines, altering the compound’s properties.
Substitution: The trifluoropropenyl groups can undergo substitution reactions, where other functional groups replace the trifluoropropenyl groups.
Common reagents and conditions: These reactions often involve reagents such as hydrogen gas (for reduction), oxidizing agents like potassium permanganate, and halides for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted derivatives and reduced forms of the original compound.
Aplicaciones Científicas De Investigación
1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) involves its interaction with molecular targets through its diazonium and trifluoropropenyl groups. These groups can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved include nucleophilic substitution and addition reactions, which can alter the compound’s structure and properties.
Comparación Con Compuestos Similares
1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) can be compared with similar compounds such as:
Dodecane, 1,1’-oxybis-: This compound has a similar dodecane backbone but lacks the diazonium and trifluoropropenyl groups, making it less reactive.
2-Propanol, 1,1’-oxybis-: This compound has a simpler structure with hydroxyl groups instead of diazonium and trifluoropropenyl groups, leading to different reactivity and applications.
Hexadecane, 1,1’-oxybis-: Similar to dodecane, this compound has a longer carbon chain but lacks the functional groups present in the target compound.
The uniqueness of 1,1’-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate) lies in its combination of diazonium and trifluoropropenyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
65114-61-6 |
|---|---|
Fórmula molecular |
C30H44F6N4O7 |
Peso molecular |
686.7 g/mol |
Nombre IUPAC |
12-(2-diazo-3,3,3-trifluoropropanoyl)oxydodecanoyl 12-(2-diazo-3,3,3-trifluoropropanoyl)oxydodecanoate |
InChI |
InChI=1S/C30H44F6N4O7/c31-29(32,33)25(39-37)27(43)45-21-17-13-9-5-1-3-7-11-15-19-23(41)47-24(42)20-16-12-8-4-2-6-10-14-18-22-46-28(44)26(40-38)30(34,35)36/h1-22H2 |
Clave InChI |
ZTUHKCXRGJQDRU-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC(=O)OC(=O)CCCCCCCCCCCOC(=O)C(=[N+]=[N-])C(F)(F)F)CCCCCOC(=O)C(=[N+]=[N-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![2-[2-(2-Hydroxynaphthalen-1-yl)hydrazinylidene]-3-oxo-2,3-dihydronaphthalene-1-carboxylic acid](/img/structure/B14483888.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
![3-Hydroxy-3-azaspiro[5.6]dodecane-2,4-dione](/img/structure/B14483899.png)
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
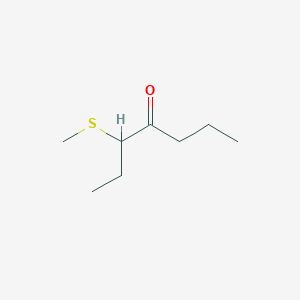
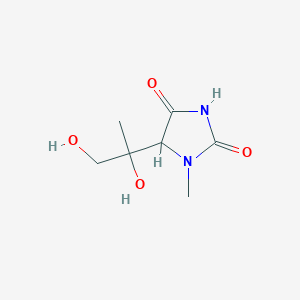
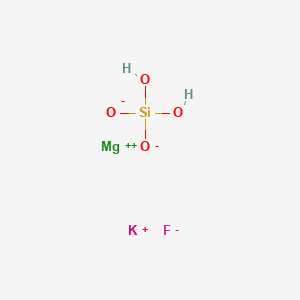
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
